molecular formula C18H11BrN2O2S B11532714 6-bromo-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one

6-bromo-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one

Cat. No.: B11532714
M. Wt: 399.3 g/mol
InChI Key: MILICDGRCSVLPU-UHFFFAOYSA-N
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Description

6-bromo-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one is a complex organic compound that features a chromenone core substituted with a bromo group and a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 6-bromo-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The chromenone core can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.

    Substitution: The bromo group can be substituted with other nucleophiles to form a variety of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 6-bromo-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The chromenone core can also interact with DNA and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other thiazole and chromenone derivatives. For example:

The uniqueness of 6-bromo-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H11BrN2O2S

Molecular Weight

399.3 g/mol

IUPAC Name

3-(2-anilino-1,3-thiazol-4-yl)-6-bromochromen-2-one

InChI

InChI=1S/C18H11BrN2O2S/c19-12-6-7-16-11(8-12)9-14(17(22)23-16)15-10-24-18(21-15)20-13-4-2-1-3-5-13/h1-10H,(H,20,21)

InChI Key

MILICDGRCSVLPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O

Origin of Product

United States

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